![molecular formula C20H18FN3O2 B5558701 1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)
1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide typically involves multi-step reactions. For instance, Zhou et al. (2021) reported the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound with a similar structure, through nucleophilic substitution reactions and ester hydrolysis (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using techniques like NMR, IR, and Mass spectral studies. For example, Mamatha S.V et al. (2019) used these methods, along with single crystal X-ray diffraction, to confirm the structure of a similar compound, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical properties of such compounds often include reactions related to their functional groups. For instance, cyclopropane carboxamide derivatives, as shown in a study by Akbari and Shah (2019), can be synthesized through reactions like Claisen-Schmidt condensation (Akbari & Shah, 2019).
Scientific Research Applications
Radioligand Development for Neuroimaging
Compounds with structural features similar to "1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide" have been utilized in the development of radioligands for neuroimaging. Specifically, fluorinated derivatives of WAY 100635 have been synthesized and evaluated for their potential as PET radioligands to image serotonin 5-HT1A receptors in the brain. These derivatives exhibit varying pharmacokinetic properties and specific binding ratios, indicating their utility in assessing dynamic changes in serotonin levels and receptor distribution (Lang et al., 1999).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds containing the 1,3,4-oxadiazole moiety combined with fluorophenyl groups. These compounds have shown good to moderate activity against various microorganisms, highlighting their potential as templates for developing new antimicrobial agents (Başoğlu et al., 2013; Karthikeyan et al., 2008).
Anticancer Research
Compounds featuring the 1,3,4-oxadiazole and fluorophenyl groups have been explored for their anticancer activities. Research has shown that these compounds can exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This indicates their potential in anticancer drug development (Ravinaik et al., 2021).
Insecticidal Properties
Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been synthesized and tested for their insecticidal activities against armyworms. These studies provide insight into the potential use of such compounds in developing new insecticides (Shi et al., 2000).
Organic Light-Emitting Diodes (OLEDs)
Fluorinated poly(1,3,4-oxadiazole-ether-imide)s, incorporating elements similar to the target compound, have been synthesized and applied in the development of organic light-emitting diodes. These materials exhibit high thermal stability, solubility in organic solvents, and show potential for use in high-performance OLEDs (Hamciuc et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-8-6-15(7-9-16)20(11-12-20)19(25)22-13-10-17-23-18(24-26-17)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDQYLKRUIWYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide |
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